molecular formula C9H8N4O2S B11214466 N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea CAS No. 422273-96-9

N-(1,4-Dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)urea

Cat. No.: B11214466
CAS No.: 422273-96-9
M. Wt: 236.25 g/mol
InChI Key: XXOIVGTZKORBAS-UHFFFAOYSA-N
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Description

(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with a urea moiety

Properties

CAS No.

422273-96-9

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)urea

InChI

InChI=1S/C9H8N4O2S/c10-8(15)12-13-7(14)5-3-1-2-4-6(5)11-9(13)16/h1-4H,(H,11,16)(H3,10,12,15)

InChI Key

XXOIVGTZKORBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzamide with isothiocyanates, followed by cyclization to form the quinazolinone core. The urea moiety is then introduced through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, (4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit certain cancer-related enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents.

    Thiosemicarbazones: These compounds have a similar sulfur-containing moiety but differ in their overall structure.

    Urea derivatives: These compounds share the urea moiety but differ in their core structure.

Uniqueness

(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)UREA is unique due to its combination of a quinazolinone core and a urea moiety. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications.

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